molecular formula C19H18FN3O4 B11299679 N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

Cat. No.: B11299679
M. Wt: 371.4 g/mol
InChI Key: JAMPWHFLADGYQE-UHFFFAOYSA-N
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Description

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both ethoxyphenyl and fluorophenoxy groups in the structure enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate nitrile oxides with amidoximes under suitable conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-ethoxyphenyl derivatives.

    Attachment of the fluorophenoxy group: The final step involves the reaction of the intermediate with 4-fluorophenoxy derivatives under suitable conditions.

Industrial production methods for this compound would involve optimizing these synthetic routes to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process .

Chemical Reactions Analysis

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as an anti-infective agent, showing activity against various bacterial and viral strains.

    Agricultural Chemistry: The compound exhibits pesticidal properties and has been evaluated for its effectiveness against plant pathogens.

    Material Science: Due to its unique chemical structure, it can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The ethoxyphenyl and fluorophenoxy groups enhance the compound’s binding affinity and specificity towards these targets, making it a potent agent in its respective applications .

Comparison with Similar Compounds

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide can be compared with other 1,2,4-oxadiazole derivatives, such as:

  • N-(4-ethoxyphenyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanamide
  • N-(2-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the fluorophenoxy group in this compound makes it unique, potentially offering enhanced activity and specificity in its applications .

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide

InChI

InChI=1S/C19H18FN3O4/c1-3-25-15-8-4-13(5-9-15)18-22-19(23-27-18)21-17(24)12(2)26-16-10-6-14(20)7-11-16/h4-12H,3H2,1-2H3,(H,21,23,24)

InChI Key

JAMPWHFLADGYQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=C(C=C3)F

Origin of Product

United States

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